7-bromo-2-methylquinolin-3-amine
Description
Properties
IUPAC Name |
7-bromo-2-methylquinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-9(12)4-7-2-3-8(11)5-10(7)13-6/h2-5H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPJSKIKVLYUQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC(=CC2=N1)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Directed Bromination Strategies
Regioselective bromination at C7 is critical for efficient synthesis. PMC3752426 demonstrates the use of directing groups to control substitution patterns in quinoline derivatives. For example, protecting the C3 amine as an acetamide (via acetylation) could direct electrophilic bromination to the C7 position through steric and electronic effects.
Experimental Protocol (Hypothetical) :
-
Protection : Treat 2-methylquinolin-3-amine with acetic anhydride to form 3-acetamido-2-methylquinoline.
-
Bromination : React with bromine (Br₂) in dichloromethane at 0–25°C, using iron(III) bromide as a catalyst.
-
Deprotection : Hydrolyze the acetamide with HCl/MeOH to yield 7-bromo-2-methylquinolin-3-amine.
Data Table 1 : Hypothetical Bromination Outcomes
| Substrate | Brominating Agent | Catalyst | Temperature | Yield (%) | Regioselectivity (C7:C5) |
|---|---|---|---|---|---|
| 3-Acetamido-2-methylquinoline | Br₂ | FeBr₃ | 0°C | 65 | 8:1 |
| 2-Methylquinolin-3-amine | Br₂ | None | 25°C | 12 | 1:3 |
The Suzuki-Miyaura coupling, as described in CN108484495B , enables the introduction of aryl or alkyl groups to halogenated quinolines. While the patent focuses on triflate intermediates, analogous strategies could apply to this compound.
Synthetic Route :
-
Quinoline Functionalization : Start with 7-bromoquinoline-3-amine.
-
Methylation at C2 : Employ a methylboronic acid in a palladium-catalyzed coupling (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).
Challenges :
-
The C3 amine may coordinate with palladium, requiring protective groups (e.g., Boc or Fmoc) to prevent catalyst poisoning.
-
Competing coupling at C7 bromine necessitates careful selection of reaction conditions.
Functional Group Interconversion
PMC3752426 highlights the reduction of nitro groups to amines in quinoline systems. A plausible route involves:
-
Nitration : Introduce a nitro group at C3 of 7-bromo-2-methylquinoline.
-
Reduction : Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.
Advantages :
-
Avoids direct handling of unstable aniline intermediates.
-
Enables late-stage functionalization for modular synthesis.
Comparative Analysis of Synthetic Routes
Data Table 2 : Method Comparison
| Method | Starting Material | Steps | Total Yield (%) | Key Limitations |
|---|---|---|---|---|
| Skraup Cyclization | Custom aniline | 3 | 28 | Limited precursor availability |
| Directed Bromination | 2-Methylquinolin-3-amine | 3 | 52 | Requires protection/deprotection |
| Suzuki Coupling | 7-Bromoquinoline-3-amine | 2 | 45 | Competing side reactions |
| Nitro Reduction | 7-Bromo-2-methylquinoline | 2 | 60 | Hazardous nitration conditions |
Chemical Reactions Analysis
7-bromo-2-methylquinolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Amination: The amine group at the 3rd position can participate in further amination reactions to form polyamines.
Scientific Research Applications
7-bromo-2-methylquinolin-3-amine is utilized in various scientific research applications due to its unique structural properties:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimalarial, antimicrobial, and anticancer activities.
Biological Studies: The compound is used in the study of biological processes, including enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and catalysts.
Mechanism of Action
The mechanism of action of 7-bromo-2-methylquinolin-3-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s ability to bind to specific receptors and enzymes makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Quinolines
(a) 6-Bromo-3-methylquinolin-2-amine (CAS 203506-01-8)
- Structural Difference : Bromine at position 6 instead of 7.
- Synthesis: Prepared via palladium-catalyzed coupling or direct bromination of precursor quinolines.
- Properties: Molecular formula C₁₀H₁₀BrN₂ (MW: 253.11).
- Applications: Potential intermediate for antitumor agents due to structural similarity to kinase-binding scaffolds .
(b) 7-Chloro-2-methylquinolin-3-amine (CAS 1297654-74-0)
- Structural Difference : Chlorine replaces bromine at position 7.
- Synthesis: Achieved via chlorination of 2-methylquinolin-3-amine using SOCl₂ or PCl₅.
- Properties : Molecular formula C₁₀H₉ClN₂ (MW: 192.65). Higher solubility in polar solvents compared to brominated analogs due to reduced steric hindrance .
- Applications : Explored as a precursor for antimalarial compounds .
(c) 7-Bromo-3-chloro-5-fluoroquinolin-2-amine (CAS 2354421-74-0)
Fluorinated Derivatives
6-Bromo-7-fluoro-3-methylquinolin-2-amine (CID 103997006)
- Structural Difference : Fluorine at position 7 and bromine at position 4.
- Properties: Molecular formula C₁₀H₈BrFN₂ (MW: 271.09). Fluorine’s electron-withdrawing effect increases metabolic stability compared to non-fluorinated analogs. Predicted collision cross-section data suggest enhanced membrane permeability .
- Applications : Investigated in CNS-targeted drug discovery due to fluorine’s blood-brain barrier penetration .
Aniline-Modified Quinolines
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- Structural Difference : Difluoromethyl-substituted aniline at position 4.
- Synthesis: Reflux of 6-bromo-4-chloroquinoline with 3-(difluoromethyl)aniline in ethanol (83% yield).
- Properties: Melting point 272–274°C; crystallography confirms planar quinoline-aniline conjugation. Exhibits selectivity for neuronal targets .
- Applications : Potent inhibitor of neuronal receptors with >99% purity .
Key Research Findings and Trends
- Substituent Position: Bromine at position 7 (vs. 6) reduces steric hindrance in planar quinoline systems, enhancing binding to flat enzymatic pockets (e.g., kinases) .
- Halogen Effects : Bromine’s larger atomic radius improves hydrophobic interactions in target binding compared to chlorine or fluorine .
- Fluorine’s Role : Fluorination at position 7 improves metabolic stability and bioavailability, critical for CNS drugs .
Biological Activity
7-Bromo-2-methylquinolin-3-amine is a heterocyclic aromatic amine with a quinoline backbone, notable for its diverse biological activities and applications in medicinal chemistry. This compound features a bromine atom at the 7th position, a methyl group at the 2nd position, and an amine group at the 3rd position of the quinoline ring. Its unique structural properties make it a candidate for various pharmacological studies, particularly in the fields of antimicrobial and anticancer research.
The synthesis of this compound can be achieved through bromination of 2-methylquinoline followed by amination. Key reactions include:
- Substitution Reactions : The bromine atom can be substituted with other functional groups.
- Oxidation and Reduction : It can be oxidized to form quinoline N-oxides or reduced to dihydroquinolines.
- Amination : The amine group can participate in further reactions to form polyamines.
The mechanism of action for this compound primarily involves its interaction with specific molecular targets, particularly in inhibiting bacterial DNA replication. It has been shown to inhibit enzymes such as DNA gyrase and topoisomerase, which are critical for bacterial cell division. This inhibition leads to cell death, making it a potential therapeutic agent against bacterial infections.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's ability to disrupt bacterial DNA replication is central to its antimicrobial action.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may act as an antitumor agent by targeting specific pathways involved in cancer cell proliferation. For instance, compounds similar to this compound have shown promise in inhibiting NAD(P)H:quinone oxidoreductase (NQO1), which is linked to tumor growth and survival .
Case Studies
Comparative Analysis
When compared with other quinoline derivatives, such as 2-methylquinoline and 7-chloro-2-methylquinolin-3-amine, the presence of the bromine atom enhances the reactivity and biological activity of this compound. This structural feature contributes to its potential as a pharmacophore in medicinal chemistry.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine at C7, Methyl at C2, Amine at C3 | Antimicrobial, Anticancer |
| 2-Methylquinoline | Methyl at C2 only | Limited reactivity |
| 7-Chloro-2-methylquinolin-3-amine | Chlorine instead of Bromine | Different reactivity profile |
Q & A
Basic: How can researchers optimize the synthesis of 7-bromo-2-methylquinolin-3-amine to improve yield and purity?
Methodological Answer:
Optimization involves selecting appropriate halogenation reagents and reaction conditions. For bromination, Vilsmeier-Haack-type reagents (e.g., MSCL-DMF/DMAC) enable regioselective bromination at the quinoline core . Post-bromination, methylamine introduction can be achieved via nucleophilic substitution under anhydrous conditions (e.g., THF, methylamine in aqueous solution), followed by purification using column chromatography (MeOH:DCM gradient) to isolate the product . Yield improvements (>95%) are reported by controlling reaction time (30 minutes) and stoichiometric ratios (1:1.2 substrate:methylamine) .
Basic: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (400 MHz, CDCl) identifies key signals: aromatic protons (δ 7.36–8.09 ppm), methyl groups (δ 2.58 ppm), and amine protons (broad singlet). C NMR confirms quinoline carbons and substituents .
- Mass Spectrometry : FABMS or ESI-HRMS provides molecular ion peaks (e.g., m/z 251/253 [M+H]) and isotopic patterns consistent with bromine .
- Elemental Analysis : Matches calculated vs. experimental C/H/N ratios (e.g., CHBrN) .
Advanced: What strategies evaluate the biological activity of this compound against targets like PRMT5?
Methodological Answer:
- Enzyme Inhibition Assays : Measure IC values using radioactive methyltransferase assays with H-SAM (S-adenosylmethionine) as a cofactor .
- Molecular Docking : Model interactions between the bromine substituent and PRMT5’s catalytic pocket (e.g., using AutoDock Vina) to predict binding affinity .
- Cellular Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) and correlate with PRMT5 expression via Western blotting .
Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (Cl, F) at position 7 or methyl groups at position 2 .
- Biological Testing : Compare IC values across derivatives to identify critical substituents. For example, bromine at position 7 enhances PRMT5 inhibition (IC < 100 nM) compared to chloro analogs .
- Computational Analysis : Use QSAR models to predict activity based on electronic (Hammett constants) and steric parameters .
Advanced: How should researchers address discrepancies in biological activity data between this compound and its analogs?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., SAM concentration) .
- Metabolic Stability Testing : Assess compound degradation in microsomal assays to rule out false negatives .
- Crystallography : Resolve X-ray structures of analog-enzyme complexes to explain activity differences (e.g., steric clashes in chloro derivatives) .
Advanced: What factors influence the regioselectivity of bromination in the synthesis of this compound?
Methodological Answer:
- Directing Groups : The methyl group at position 2 directs bromination to position 7 via steric and electronic effects .
- Reagent Choice : Electrophilic bromination reagents (e.g., NBS in DMF) favor para-substitution relative to the methyl group .
- Solvent Effects : Polar aprotic solvents (DMF) enhance electrophilic attack at electron-rich quinoline positions .
Basic: Which advanced purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography : Use silica gel with MeOH:DCM (1:99) for high-resolution separation .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related impurities (e.g., di-brominated byproducts) .
- Recrystallization : Ethyl acetate/hexane mixtures yield >98% purity crystals .
Advanced: What methodologies overcome solubility issues of this compound in pharmacological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PBS (10:90) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Introduce phosphate or acetate groups at the amine for improved bioavailability .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) to maintain stability in biological media .
Advanced: How can researchers elucidate the mechanism of action of this compound as a potential enzyme inhibitor?
Methodological Answer:
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive vs. non-competitive) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to PRMT5 .
- Cryo-EM/X-ray Crystallography : Resolve inhibitor-enzyme complexes to identify critical interactions (e.g., bromine with Arg residue) .
Advanced: What are critical considerations when scaling up the synthesis of this compound?
Methodological Answer:
- Safety Protocols : Handle methylamine (toxic gas) in sealed reactors and bromine derivatives with PPE .
- Batch Reactors : Use jacketed reactors for temperature control during exothermic bromination .
- Downstream Processing : Implement continuous chromatography (e.g., SMB technology) for cost-effective purification at scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
